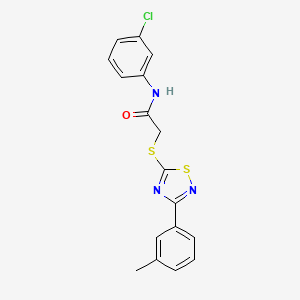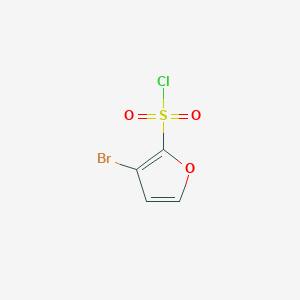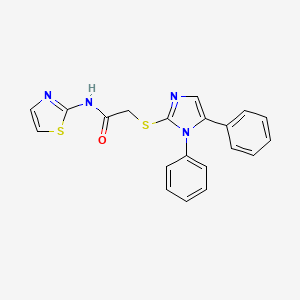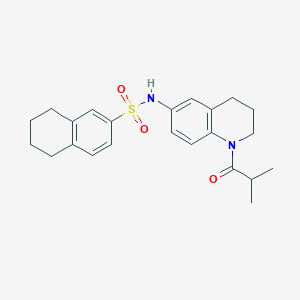![molecular formula C21H23ClN2O3S B2638019 (S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate CAS No. 1268524-67-9](/img/structure/B2638019.png)
(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate” is a derivative of the benzodiazepine class of drugs . Benzodiazepines are a class of psychoactive drugs with varying effects such as sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant .
Synthesis Analysis
The synthesis of benzodiazepines has been described in various studies. One method involves the continuous flow synthesis of six benzodiazepines from aminobenzophenones . Another method describes the synthesis of midazolam and its analogues using isocyanide reagents . These methods could potentially be adapted for the synthesis of the compound .Molecular Structure Analysis
The molecular structure of benzodiazepines typically includes a benzene ring fused to a seven-membered diazepine ring . The specific structure of the compound would include additional functional groups and substitutions at various positions on the benzodiazepine core structure.Chemical Reactions Analysis
Benzodiazepines undergo various chemical reactions during their synthesis. For example, one synthesis method involves a S_NAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Scientific Research Applications
Crystal Structure Analysis
One of the primary scientific applications of compounds closely related to (S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate is in crystal structure analysis. A study by Dutkiewicz et al. (2012) examined a similar compound, highlighting the temperature-dependent ordering of the methyl group in its crystal structure. This study provides insights into the structural properties of these compounds, which can be crucial for understanding their behavior in various applications (Dutkiewicz et al., 2012).
Synthesis and Molecular Structure
The synthesis and molecular structure of related compounds have been extensively studied, as demonstrated by Gui-chun (2011). This research is significant for the development of new compounds with potential applications in various fields, including materials science and pharmacology (Yang Gui-chun, 2011).
Hapten Synthesis for Pharmacological Studies
Miyazawa et al. (1992) explored the synthesis of a hapten closely related to the compound . The focus was on developing a method to study the pharmacokinetics of potent platelet-activating factor (PAF) receptor antagonists, which has implications in understanding the drug's metabolism and distribution in the body (Miyazawa et al., 1992).
Solvent Effect on Spectral Properties
Tarakanov et al. (2011) investigated the effect of solvent on the spectral properties of a similar compound. This research is important in the context of chemical analysis and the development of compounds for specific applications, where solvent interactions play a crucial role (Tarakanov et al., 2011).
Synthesis of Pseudopeptidic Compounds
Lecinska et al. (2010) conducted a study on the synthesis of pseudopeptidic compounds using a similar chemical structure. This research contributes to the field of medicinal chemistry, particularly in the design of new drugs and therapeutic agents (Paulina Lecinska et al., 2010).
Synthesis and Structure of Diazaboroles
Weber et al. (1999) explored the synthesis and structure of diazaboroles, which are structurally related to the compound . This research enhances understanding of the properties of these compounds, which can be valuable in various scientific applications (L. Weber et al., 1999).
Mechanism of Action
Target of Action
Compounds like “(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate” often target specific proteins or enzymes in the body. These targets are usually key components in biochemical pathways and have a significant role in the functioning of cells .
Mode of Action
The compound might bind to its target, altering its structure or function. This can inhibit or enhance the target’s activity, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Changes in these pathways can lead to various downstream effects, such as altered cell signaling, changes in gene expression, or modifications to cell metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted would all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[(3S)-5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-11-12(2)28-20-17(11)18(13-6-8-14(22)9-7-13)23-15(19(26)24-20)10-16(25)27-21(3,4)5/h6-9,15H,10H2,1-5H3,(H,24,26)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLUYDBOVKXJD-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/no-structure.png)
![(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2637941.png)


![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)


![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)

